pyrrolidine hydrochloride pyrrolidine hydrochloride Pyrrolidine, hydrochloride is a member of pyrrolidines.
Brand Name: Vulcanchem
CAS No.: 25150-61-2
VCID: VC1680650
InChI: InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H
SMILES: C1CCNC1.Cl
Molecular Formula: C4H10ClN
Molecular Weight: 107.58 g/mol

pyrrolidine hydrochloride

CAS No.: 25150-61-2

Cat. No.: VC1680650

Molecular Formula: C4H10ClN

Molecular Weight: 107.58 g/mol

* For research use only. Not for human or veterinary use.

pyrrolidine hydrochloride - 25150-61-2

Specification

CAS No. 25150-61-2
Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
IUPAC Name pyrrolidine;hydrochloride
Standard InChI InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H
Standard InChI Key FCLZCOCSZQNREK-UHFFFAOYSA-N
SMILES C1CCNC1.Cl
Canonical SMILES C1CCNC1.Cl

Introduction

Chemical Identity and Structural Properties

Pyrrolidine hydrochloride (C₄H₁₀ClN) is the hydrochloride salt of pyrrolidine, a five-membered saturated heterocyclic compound containing one nitrogen atom. The salt formation occurs when the basic nitrogen of pyrrolidine accepts a proton from hydrochloric acid, creating an ammonium salt with significantly different physical properties from the free base.

Basic Chemical Information

PropertyValue
CAS Number25150-61-2
Molecular FormulaC₄H₁₀ClN
Molecular Weight107.58 g/mol
IUPAC Namepyrrolidine;hydrochloride
InChIInChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H
InChIKeyFCLZCOCSZQNREK-UHFFFAOYSA-N
SMILESC1CCNC1.Cl

The five-membered ring structure of pyrrolidine hydrochloride contains four carbon atoms and one protonated nitrogen atom, with the chloride counterion balancing the positive charge . This arrangement significantly influences its chemical behavior, solubility profile, and application potential.

Physical Properties

Pyrrolidine hydrochloride exhibits distinct physical characteristics that differentiate it from the parent pyrrolidine compound:

PropertyValue
Physical StateSolid
AppearanceWhite to off-white crystalline solid
Density0.839 g/cm³
Boiling Point89.5°C at 760 mmHg
Melting Point-57.79°C
Flash Point2.8°C
Vapor Pressure58.6 mmHg at 25°C
LogP1.50060

Unlike pyrrolidine (the free base), which appears as a colorless to pale yellow liquid with an ammonia-like odor, the hydrochloride salt exists as a crystalline solid with improved stability characteristics . This transition from liquid to solid state represents one of the primary advantages of utilizing the hydrochloride salt in research and industrial applications.

Synthetic Routes and Preparation Methods

Several methods exist for synthesizing pyrrolidine hydrochloride, typically involving initial preparation of pyrrolidine followed by salt formation.

Industrial Production of Pyrrolidine

The parent compound pyrrolidine can be produced through multiple industrial processes:

  • Reduction of pyrrole under appropriate conditions

  • Production from butanediol and ammonia over an aluminum thorium oxide catalyst at 300°C or over a nickel catalyst at 200°C under hydrogenation conditions (20 MPa)

  • Reaction of tetrahydrofuran (THF) with ammonia over aluminum oxide at 275-375°C

  • Via 5-endo-trig cyclizations of homoallylic tosylamides

Salt Formation

Conversion of pyrrolidine to its hydrochloride salt typically follows these general steps:

  • Dissolution of pyrrolidine in an appropriate solvent (commonly isopropanol or diethyl ether)

  • Introduction of hydrogen chloride gas or concentrated hydrochloric acid solution under controlled temperature conditions (often at 0°C)

  • Precipitation of the resulting salt

  • Filtration and purification through recrystallization

Purification Protocols

The purification of pyrrolidine hydrochloride typically involves:

  • Recrystallization from appropriate solvent systems (isopropanol/diisopropyl ether mixtures are common)

  • Treatment with activated charcoal to remove colored impurities

  • Multiple recrystallization steps to achieve high purity

  • Drying under vacuum or inert atmosphere conditions

For analytical or research-grade applications, additional purification steps may be necessary to achieve the desired purity levels.

Chemical Reactivity and Behavior

Fundamental Reactivity

  • Enhanced stability - less susceptible to oxidation and degradation

  • Improved shelf-life - less hygroscopic than many free amines

  • Reduced volatility - higher melting point and lower vapor pressure

  • Consistent handling characteristics - solid form versus liquid free base

Representative Reactions

When converted to the free base, pyrrolidine demonstrates reactivity typical of secondary amines:

  • Participates in Leuckart-Wallach reactions for the reductive amination of carbonyl compounds

  • Engages in Mannich reactions to form β-aminoketones

  • Forms enamines with ketones and aldehydes

  • Under catalytic conditions (platinum at 360°C or rhodium at 650°C), can be converted to pyrrole through dehydrogenation

  • With appropriate copper catalysts, derivatives like N-methylpyrrolidone can be converted to N-methylpyrrolidine

The hydrochloride salt serves as a stable precursor that can be readily converted to the free base when these reactions are desired.

Applications in Research and Industry

Pyrrolidine hydrochloride finds extensive applications across multiple scientific and industrial domains due to its stable nature and versatile reactivity profile.

Pharmaceutical Applications

The compound serves as a crucial building block in pharmaceutical development:

  • Functions as a key intermediate in the synthesis of drugs targeting neurological disorders

  • Contributes to the development of compounds like darfenacin, which is used in the treatment of overactive bladder

  • Serves as a precursor in the synthesis of dual orexin receptor antagonists like daridorexant for treating insomnia

  • Functions as a structural element in numerous drug molecules, leveraging the unique spatial arrangements and hydrogen bonding capabilities of the pyrrolidine ring

The prevalence of pyrrolidine structures in biologically active natural products and medicinal molecules underscores the importance of synthetic methods to access these scaffolds with broad scope and high functional group compatibility .

Research Applications

In the scientific research sphere, pyrrolidine hydrochloride plays diverse roles:

  • Utilized in neuroscience research to explore receptor interactions and neurotransmitter systems, helping elucidate mechanisms underlying mental health conditions

  • Employed in analytical chemistry for the detection and quantification of related substances, enhancing the accuracy of drug testing and quality control processes

  • Serves in biological assays to evaluate effects on cell lines, contributing to the discovery of new therapeutic agents

  • Functions as a model system for studying nitrogen-containing heterocycles in medicinal chemistry

Chemical Synthesis Applications

As a synthetic building block, pyrrolidine hydrochloride offers significant value:

  • Acts as a precursor in the preparation of chiral auxiliaries and catalysts for asymmetric synthesis

  • Serves as a starting material for the synthesis of more complex nitrogen-containing heterocycles

  • Contributes to the development of transition metal complexes with applications in catalysis

  • Provides access to three-dimensional molecular fragments with applications in fragment-based drug discovery

Hazard CategoryDetails
Acute ToxicityCategory 4 (Oral)
Skin EffectsMay cause skin irritation
Eye EffectsMay cause eye irritation
RespiratoryMay cause respiratory irritation
FlammabilityContains the pyrrolidine moiety which is highly flammable

While the hydrochloride salt generally presents reduced hazards compared to the free base, proper safety precautions remain essential .

First Aid Measures

In case of exposure:

  • Skin contact: Wash affected area with soap and water

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do

  • Inhalation: Move to fresh air and maintain a position comfortable for breathing

  • Ingestion: Rinse mouth with water and seek immediate medical attention

Recent Research Developments

Recent scientific investigations have expanded our understanding of pyrrolidine-based compounds and their applications in various fields.

Photochemical Ring Contraction Studies

A significant advancement in pyrrolidine synthesis was reported involving photochemical methods:

  • A photo-promoted ring contraction of pyridines with silylborane to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton

  • This method demonstrates broad substrate scope with high functional group compatibility

  • The reaction proceeds via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates

  • The approach provides access to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that serve as powerful synthons for functionalized pyrrolidines

This innovative synthetic approach expands the toolbox available for accessing structurally diverse pyrrolidine derivatives.

Three-Dimensional Fragment Development

Research into three-dimensional pyrrolidine fragments has demonstrated their value in fragment-based drug discovery:

  • Principal moments of inertia (PMI) analysis has been utilized to evaluate the three-dimensional shape of pyrrolidine fragments

  • Studies have selected pyrrolidine fragments with methyl and methyl ester groups and different nitrogen substituents (NH, NMe, NMs, NAc) to explore structural diversity

  • The three-dimensional nature of these fragments makes them valuable starting points for drug discovery efforts

The focus on three-dimensionality reflects a growing recognition of its importance in drug-like properties and protein-ligand interactions.

Metabolic Pathway Elucidation

Investigations into the metabolism of pyrrolidine-containing compounds have revealed important insights:

  • Studies on the dual orexin receptor antagonist daridorexant showed that CYP3A4 catalyzes an intramolecular rearrangement

  • Hydroxylation at the 5-position of the pyrrolidine ring initially yields a cyclic hemiaminal

  • This intermediate subsequently hydrolyzes to a ring-open amino aldehyde

  • The final step involves cyclization onto a nitrogen atom to yield a 4-hydroxy piperidinol metabolite

  • CYP3A4 was identified as the major enzyme responsible for this metabolic transformation, accounting for 89% of metabolic turnover

These findings highlight the complex metabolic fates of pyrrolidine-containing drug molecules and the importance of understanding these pathways in drug development.

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